molecular formula C15H13FN6O3 B14921792 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B14921792
M. Wt: 344.30 g/mol
InChI Key: LUAVQGGQDJGAJV-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The unique structure of this compound, which includes a fluorobenzyl group and a nitro-pyrazole moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-fluorobenzyl halides in the presence of a base such as potassium carbonate.

    Carboxamide formation: The final step involves the reaction of the nitro-pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate).

    Hydrolysis: Acids (hydrochloric acid), bases (sodium hydroxide).

Major Products

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as an anti-inflammatory, anticancer, or antimicrobial agent.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its biological activity against certain pests and weeds.

    Biological Research: The compound is used as a tool to study the biological pathways and molecular targets it interacts with.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and nitro-pyrazole moiety contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)
  • N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (APP-CHMINACA)
  • Ethyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]valinate (5F-EMB-PINACA)

Uniqueness

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific combination of a fluorobenzyl group and a nitro-pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H13FN6O3

Molecular Weight

344.30 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H13FN6O3/c1-20-14(12(8-17-20)22(24)25)15(23)18-13-6-7-21(19-13)9-10-4-2-3-5-11(10)16/h2-8H,9H2,1H3,(H,18,19,23)

InChI Key

LUAVQGGQDJGAJV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F

Origin of Product

United States

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